Home > Products > Screening Compounds P74646 > N-(2-(5-(1-hydroxyethyl)thiophen-2-yl)ethyl)-2,2-diphenylacetamide
N-(2-(5-(1-hydroxyethyl)thiophen-2-yl)ethyl)-2,2-diphenylacetamide - 2034344-97-1

N-(2-(5-(1-hydroxyethyl)thiophen-2-yl)ethyl)-2,2-diphenylacetamide

Catalog Number: EVT-3035551
CAS Number: 2034344-97-1
Molecular Formula: C22H23NO2S
Molecular Weight: 365.49
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Darifenacin (as darifenacin hydrobromide)

  • Compound Description: Darifenacin, specifically its hydrobromide salt (darifenacin hydrobromide), is a medication used to treat overactive bladder. It functions as a potent muscarinic receptor antagonist, effectively blocking the binding of acetylcholine to muscarinic receptors. []
  • Relevance: Darifenacin shares a significant structural resemblance to the compound N-(2-(5-(1-hydroxyethyl)thiophen-2-yl)ethyl)-2,2-diphenylacetamide. Both molecules possess a 2,2-diphenylacetamide moiety. They differ in their heterocyclic ring systems, with darifenacin incorporating a 2,3-dihydrobenzofuran group instead of the thiophene ring with a 1-hydroxyethyl substituent found in the target compound. This structural similarity suggests that N-(2-(5-(1-hydroxyethyl)thiophen-2-yl)ethyl)-2,2-diphenylacetamide might exhibit some antimuscarinic activity, although this would require experimental validation. []

(3S)-N,N-bis[2-(2,3-dihydro-1-benzofuran-5-yl)ethyl]-2,2-diphenyl-2-(pyrrolidin-3-yl)acetamide (Dimer-1)

  • Compound Description: This compound, identified as "dimer-1", is a byproduct observed during the synthesis of darifenacin hydrobromide. []

(3S)-N-[2-(2,3-dihydrobenzofuran-5-yl)-ethyl]-2-{1-[2-(2,3-dihydrobenzofuran-5-yl)-ethyl]-pyrrolidin-3-yl}-2,2-diphenyl-acetamide (Dimer-2)

  • Compound Description: Designated as "dimer-2", this compound is another byproduct identified during the synthesis of darifenacin hydrobromide. []

(3R)-2-{1-[2-(2,3-dihydrobenzofuran-5-yl)ethyl]pyrrolidin-3-yl}-2,2-diphenylacetamide (R-isomer)

  • Compound Description: Referred to as the "R-isomer", this compound is a byproduct arising during the synthesis of darifenacin hydrobromide. []
  • Relevance: The R-isomer exhibits a close structural relationship to darifenacin and contains the 2,2-diphenylacetamide core also present in N-(2-(5-(1-hydroxyethyl)thiophen-2-yl)ethyl)-2,2-diphenylacetamide. The key distinction lies in the stereochemistry at the chiral center within the pyrrolidine ring. While darifenacin possesses the (S)-configuration at this position, the R-isomer, as its name suggests, has the opposite (R)-configuration. This difference in stereochemistry could impact the binding affinity and selectivity of the R-isomer towards muscarinic receptors compared to darifenacin. []

2-{1-[2-(2,3-dihydrobenzofuran-5-yl)-2-oxo-ethyl]-pyrrolidin-3-yl}-2,2-diphenylacetamide (Imp-A)

  • Compound Description: Imp-A is a process impurity and stress degradant identified in darifenacin hydrobromide. []
  • Relevance: This impurity exhibits a high degree of structural similarity to N-(2-(5-(1-hydroxyethyl)thiophen-2-yl)ethyl)-2,2-diphenylacetamide. Both molecules share the 2,2-diphenylacetamide core. Imp-A differs by having a 2,3-dihydrobenzofuran unit connected to the central nitrogen through a 2-oxoethyl linker, as opposed to the 1-hydroxyethyl substituted thiophene in the target compound. The presence of Imp-A as an impurity in darifenacin highlights potential vulnerabilities in the synthesis of related compounds, suggesting possible synthetic routes and challenges for N-(2-(5-(1-hydroxyethyl)thiophen-2-yl)ethyl)-2,2-diphenylacetamide. []

2-[1-(2-benzofuran-5-yl-ethyl)-pyrrolidin-3-yl]-2,2-diphenylacetamide (Imp-B)

  • Compound Description: Imp-B is a process impurity and stress degradant detected in darifenacin hydrobromide. []
  • Relevance: This impurity shares a similar structure to N-(2-(5-(1-hydroxyethyl)thiophen-2-yl)ethyl)-2,2-diphenylacetamide, both possessing the 2,2-diphenylacetamide core. The main difference is the presence of a 2-benzofuran-5-yl-ethyl group attached to the pyrrolidine ring in Imp-B, replacing the 1-hydroxyethyl substituted thiophene found in the target compound. The occurrence of Imp-B as an impurity in darifenacin provides insights into possible degradation pathways or side reactions that could also be relevant for the synthesis and stability of N-(2-(5-(1-hydroxyethyl)thiophen-2-yl)ethyl)-2,2-diphenylacetamide. []
  • Compound Description: Imp-C is a process impurity and stress degradant found in darifenacin hydrobromide. []
  • Relevance: Imp-C is structurally analogous to N-(2-(5-(1-hydroxyethyl)thiophen-2-yl)ethyl)-2,2-diphenylacetamide, with both molecules sharing the 2,2-diphenylacetamide core. The key distinction lies in the oxidation state of the pyrrolidine nitrogen. In Imp-C, the nitrogen is oxidized, forming an N-oxide, unlike the unoxidized nitrogen in the target compound. This difference in oxidation state might influence the pharmacological properties and stability of Imp-C compared to N-(2-(5-(1-hydroxyethyl)thiophen-2-yl)ethyl)-2,2-diphenylacetamide. []
  • Compound Description: Imp-D is a process impurity and stress degradant found in darifenacin hydrobromide. []
  • Relevance: Structurally, Imp-D is closely related to N-(2-(5-(1-hydroxyethyl)thiophen-2-yl)ethyl)-2,2-diphenylacetamide and darifenacin, all containing the 2,2-diphenylacetamide core. The primary difference lies in the presence of a bromine atom at the 7-position of the 2,3-dihydrobenzofuran ring in Imp-D. This brominated impurity suggests potential halogenation side reactions that could occur during the synthesis of similar compounds, including the target compound. The presence of bromine could also offer a synthetic handle for further modifications. []

5-(2-Bromoethyl)-2,3-dihydrobenzofuran (BEDBF)

  • Compound Description: BEDBF is a starting material used in the synthesis of darifenacin hydrobromide and is a potential genotoxic impurity. []
  • Relevance: BEDBF is structurally related to N-(2-(5-(1-hydroxyethyl)thiophen-2-yl)ethyl)-2,2-diphenylacetamide as it provides the 2,3-dihydrobenzofuran moiety present in darifenacin. The bromoethyl side chain in BEDBF is involved in the formation of the pyrrolidine ring during the synthesis of darifenacin. While the target compound incorporates a thiophene ring instead of 2,3-dihydrobenzofuran, the structural similarity of BEDBF highlights the potential for utilizing similar synthetic strategies in constructing both compounds. []

5-(2-Chloroethyl)-2,3-dihydrobenzofuran (CEDBF)

  • Compound Description: CEDBF is a potential impurity in 5-(2-bromoethyl)-2,3-dihydrobenzofuran (BEDBF) and is considered a potential genotoxic impurity. []
  • Relevance: CEDBF is structurally analogous to BEDBF and, consequently, to N-(2-(5-(1-hydroxyethyl)thiophen-2-yl)ethyl)-2,2-diphenylacetamide. The key difference between BEDBF and CEDBF lies in the halogen atom present in the ethyl side chain, with CEDBF containing a chlorine atom instead of bromine. This structural similarity, but halogen variation, suggests possible alternative synthetic pathways for accessing compounds related to darifenacin and the target compound. []
  • Compound Description: This compound is a potential impurity in 5-(2-bromoethyl)-2,3-dihydrobenzofuran (BEDBF) and is considered a potential genotoxic impurity. []
  • Relevance: This compound is structurally similar to BEDBF and, therefore, relevant to N-(2-(5-(1-hydroxyethyl)thiophen-2-yl)ethyl)-2,2-diphenylacetamide. The primary difference lies in the oxidation state of the benzofuran ring. While BEDBF has a saturated dihydrobenzofuran ring, this impurity possesses a fully aromatic benzofuran ring system. This variation in oxidation state underscores the susceptibility of the dihydrobenzofuran moiety to oxidation, which might necessitate specific synthetic considerations and purification strategies for compounds containing this structural feature. []

N-methyl-N-[(1S)-1-phenyl-2-((3S)-3-hydroxypyrrolidin-1-yl)ethyl]-2,2-diphenylacetamide

  • Compound Description: This compound is a peripherally selective kappa-opioid agonist. []
  • Relevance: This compound shares a significant structural similarity to N-(2-(5-(1-hydroxyethyl)thiophen-2-yl)ethyl)-2,2-diphenylacetamide, particularly in the 2,2-diphenylacetamide core and the presence of a pyrrolidine ring. While the target compound has a thiophene ring and a 1-hydroxyethyl group, this kappa-opioid agonist features a phenyl ring directly connected to the pyrrolidine. This structural comparison provides insights into potential pharmacological activities of N-(2-(5-(1-hydroxyethyl)thiophen-2-yl)ethyl)-2,2-diphenylacetamide, suggesting it might interact with opioid receptors, although further investigations would be required to confirm this possibility. []

U50,488 [(trans-3,4-dichloro-N-methyl-N-[2-(1-pyrrolidinyl)-cyclohexyl]benzeneacetamide]

  • Compound Description: U50,488, along with its enantiomers, contributes to visceral antinociception through a mechanism that involves the blockade of sodium currents in colon sensory neurons, a process that doesn’t directly involve opioid receptors. []
  • Relevance: This compound shares a structural similarity with N-(2-(5-(1-hydroxyethyl)thiophen-2-yl)ethyl)-2,2-diphenylacetamide, specifically the presence of a benzeneacetamide moiety and a pyrrolidine ring. Although U50,488 lacks the 2,2-diphenyl group and contains a cyclohexyl ring system, its structural resemblance and documented activity in modulating sodium currents suggest that N-(2-(5-(1-hydroxyethyl)thiophen-2-yl)ethyl)-2,2-diphenylacetamide might also possess similar ion channel-modulating properties. []

EMD 61,753 [(N-methyl-N-[1S)-1-phenyl)-2-(13S))-3-hydroxypyrrolidine-1-yl)-ethyl]-2,2-diphenylacetamide HCl]

  • Compound Description: EMD 61,753, similar to U50,488, demonstrates an ability to inhibit voltage-evoked sodium currents in colon sensory neurons. It acts similarly to local anesthetics by enhancing closed-state inactivation and inducing use-dependent block. []
  • Relevance: EMD 61,753 shares a notable structural similarity with N-(2-(5-(1-hydroxyethyl)thiophen-2-yl)ethyl)-2,2-diphenylacetamide. Both compounds possess a 2,2-diphenylacetamide core and a 3-hydroxypyrrolidine ring system. The primary distinction lies in the substituent attached to the pyrrolidine nitrogen. In EMD 61,753, this substituent is a (1S)-1-phenyl-2-ethyl group, while in the target compound, it is a 2-(5-(1-hydroxyethyl)thiophen-2-yl)ethyl group. Despite this difference, the structural resemblance and the documented sodium channel blocking activity of EMD 61,753 suggest a potential for N-(2-(5-(1-hydroxyethyl)thiophen-2-yl)ethyl)-2,2-diphenylacetamide to exhibit similar ion channel modulating properties. []

Properties

CAS Number

2034344-97-1

Product Name

N-(2-(5-(1-hydroxyethyl)thiophen-2-yl)ethyl)-2,2-diphenylacetamide

IUPAC Name

N-[2-[5-(1-hydroxyethyl)thiophen-2-yl]ethyl]-2,2-diphenylacetamide

Molecular Formula

C22H23NO2S

Molecular Weight

365.49

InChI

InChI=1S/C22H23NO2S/c1-16(24)20-13-12-19(26-20)14-15-23-22(25)21(17-8-4-2-5-9-17)18-10-6-3-7-11-18/h2-13,16,21,24H,14-15H2,1H3,(H,23,25)

InChI Key

WAYOOYJUUCUVHI-UHFFFAOYSA-N

SMILES

CC(C1=CC=C(S1)CCNC(=O)C(C2=CC=CC=C2)C3=CC=CC=C3)O

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.